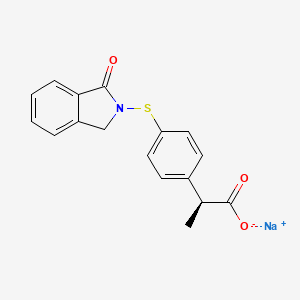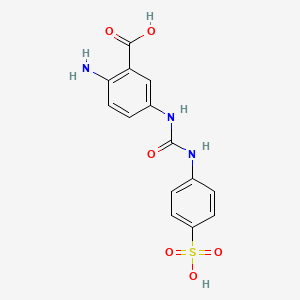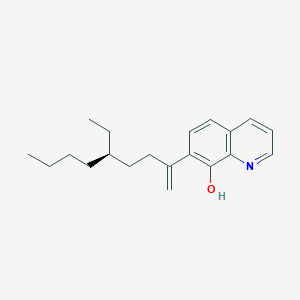
7-(4-Ethyl-1-methyleneoctyl)-8-guinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Ethyl-1-methyleneoctyl)-8-guinolinol, also known as Kelex-100, is a chemical compound with the empirical formula C20H31NO and a molecular weight of 301.466 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethyl-1-methyleneoctyl)-8-guinolinol typically involves a Williamson ether synthesis reaction. This reaction is carried out by reacting 8-hydroxyquinoline with an alkenyl halide in the presence of a base, such as sodium or potassium hydroxide, in a suitable solvent like ethanol or methanol . The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Ethyl-1-methyleneoctyl)-8-guinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-(4-Ethyl-1-methyleneoctyl)-8-guinolinol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-(4-Ethyl-1-methyleneoctyl)-8-guinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its quinoline structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline
- 7-(4-Ethyl-1-methyloctyl)-8-quinolinol
- 7-(4-Ethyl-1-methyloctyl)quinoline-8-ol
Uniqueness
7-(4-Ethyl-1-methyleneoctyl)-8-guinolinol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological macromolecules makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
72175-38-3 |
|---|---|
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
7-[(5R)-5-ethylnon-1-en-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C20H27NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-14,16,22H,3-6,8,10-11H2,1-2H3/t16-/m1/s1 |
Clave InChI |
XMMALARTZCMXCN-MRXNPFEDSA-N |
SMILES isomérico |
CCCC[C@@H](CC)CCC(=C)C1=C(C2=C(C=CC=N2)C=C1)O |
SMILES canónico |
CCCCC(CC)CCC(=C)C1=C(C2=C(C=CC=N2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


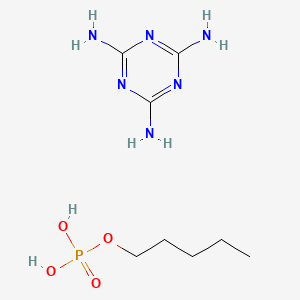


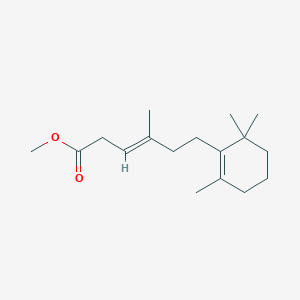
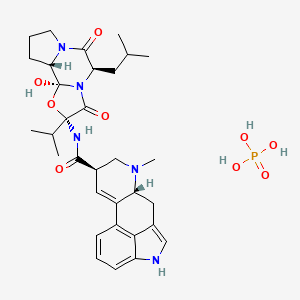

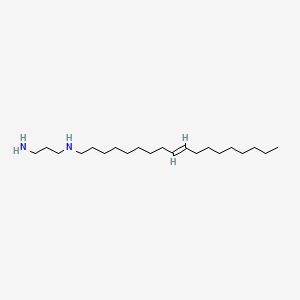

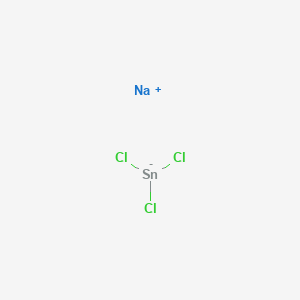
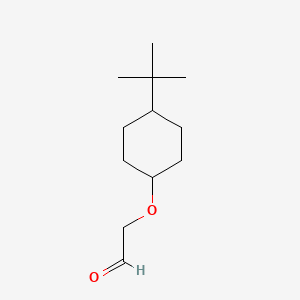
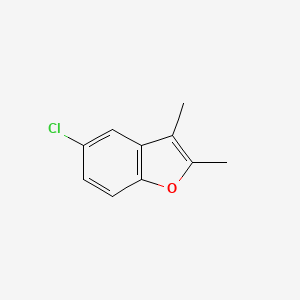
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
